

Application Notes and Protocols for EC-17 Disodium Salt in Flow Cytometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EC-17 disodium salt

Cat. No.: B15605892

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Introduction

EC-17 disodium salt is a fluorescent conjugate of folic acid and fluorescein isothiocyanate (FITC). It serves as a high-affinity targeting agent for Folate Receptor Alpha (FR α), a cell surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression makes FR α an attractive target for cancer-specific imaging and therapeutic delivery. In flow cytometry, EC-17 can be utilized to identify and quantify FR α -positive cell populations, assess receptor engagement by therapeutic agents, and in combination with other markers, explore cellular processes such as apoptosis and cell cycle progression in targeted cells.

EC-17 is internalized into cells via receptor-mediated endocytosis.^[1] Its fluorescent properties, with peak excitation and emission wavelengths of approximately 470/520 nm, make it compatible with standard flow cytometry platforms equipped with a blue laser.^[1]

Data Presentation

Quantitative Performance of EC-17

The performance of EC-17 in identifying FR α -positive cells can be quantified to ensure robust and reproducible results. Key parameters include the signal-to-background ratio (SBR) and the stain index.

Parameter	Cell Line	Molarity/Concentration	Value	Reference
Signal-to-Background Ratio (SBR)	HeLa	Dependent on molarity and cell concentration	0.97 - 7.32	[1]

Spectral Properties of EC-17 (FITC)

As a FITC conjugate, EC-17's spectral properties are well-characterized, allowing for its integration into multicolor flow cytometry panels.

Property	Wavelength (nm)
Maximum Excitation	~490
Maximum Emission	~520

Experimental Protocols

Protocol 1: Identification and Quantification of FR α -Positive Cells

This protocol outlines the fundamental application of EC-17 for the detection of cells expressing Folate Receptor Alpha.

Materials:

- **EC-17 disodium salt**
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Cell culture medium
- Flow cytometry tubes

- Flow cytometer with a blue laser (488 nm)

Procedure:

- Cell Preparation:
 - For adherent cells, detach using a gentle, non-enzymatic cell dissociation solution to preserve cell surface receptors.
 - For suspension cells, collect by centrifugation.
 - Wash cells once with PBS containing 2% FBS.
 - Resuspend cells to a concentration of 1×10^6 cells/mL in PBS with 2% FBS.
- Staining:
 - Prepare a 200 nM working solution of EC-17 in PBS with 2% FBS.
 - Add 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 100 μ L of the 200 nM EC-17 working solution to the cells (final concentration: 100 nM).
 - Incubate for 30-60 minutes at 37°C, protected from light.
- Washing:
 - Add 2 mL of cold PBS with 2% FBS to the tube.
 - Centrifuge at 300-400 x g for 5 minutes.
 - Carefully aspirate the supernatant.
 - Repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellet in 500 μ L of PBS with 2% FBS.

- Acquire events on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm).
- Collect a sufficient number of events for statistical analysis (typically 10,000-50,000 events).
- Controls:
 - Unstained Control: Cells not treated with EC-17 to set the baseline fluorescence.
 - FR α -Negative Control: A cell line known not to express FR α to determine non-specific binding.
 - Competition Control: Pre-incubate FR α -positive cells with an excess of unlabeled folic acid (e.g., 100 μ M) for 15 minutes before adding EC-17 to demonstrate binding specificity.

Protocol 2: Multiparametric Analysis of Apoptosis in FR α -Positive Cells

This protocol describes how to combine EC-17 with Annexin V and a viability dye to specifically assess apoptosis in the FR α -expressing cell population.

Materials:

- **EC-17 disodium salt**
- Annexin V-PE (or other spectrally distinct fluorophore) Apoptosis Detection Kit
- 7-AAD or Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Flow cytometer with blue and yellow-green lasers

Procedure:

- Induce Apoptosis: Treat FR α -positive cells with an apoptosis-inducing agent alongside an untreated control population.

- EC-17 Staining:
 - Harvest and wash cells as described in Protocol 1.
 - Resuspend cells at 1×10^6 cells/mL in 1X Annexin V Binding Buffer.
 - Add EC-17 to a final concentration of 100 nM.
 - Incubate for 30 minutes at room temperature, protected from light.
- Annexin V and Viability Staining:
 - Wash the cells once with 1X Annexin V Binding Buffer.
 - Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
 - Add 5 μ L of Annexin V-PE and 5 μ L of 7-AAD or PI.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze immediately on the flow cytometer.
 - Use the FITC channel for EC-17, the PE channel for Annexin V, and the appropriate far-red channel for 7-AAD/PI.
 - Gate on the EC-17 positive population to specifically analyze the percentage of apoptotic cells within the FR α -expressing subset.

Protocol 3: Cell Cycle Analysis of FR α -Positive Cells

This protocol details a method to analyze the cell cycle distribution of FR α -positive cells using EC-17 and a DNA-intercalating dye.

Materials:

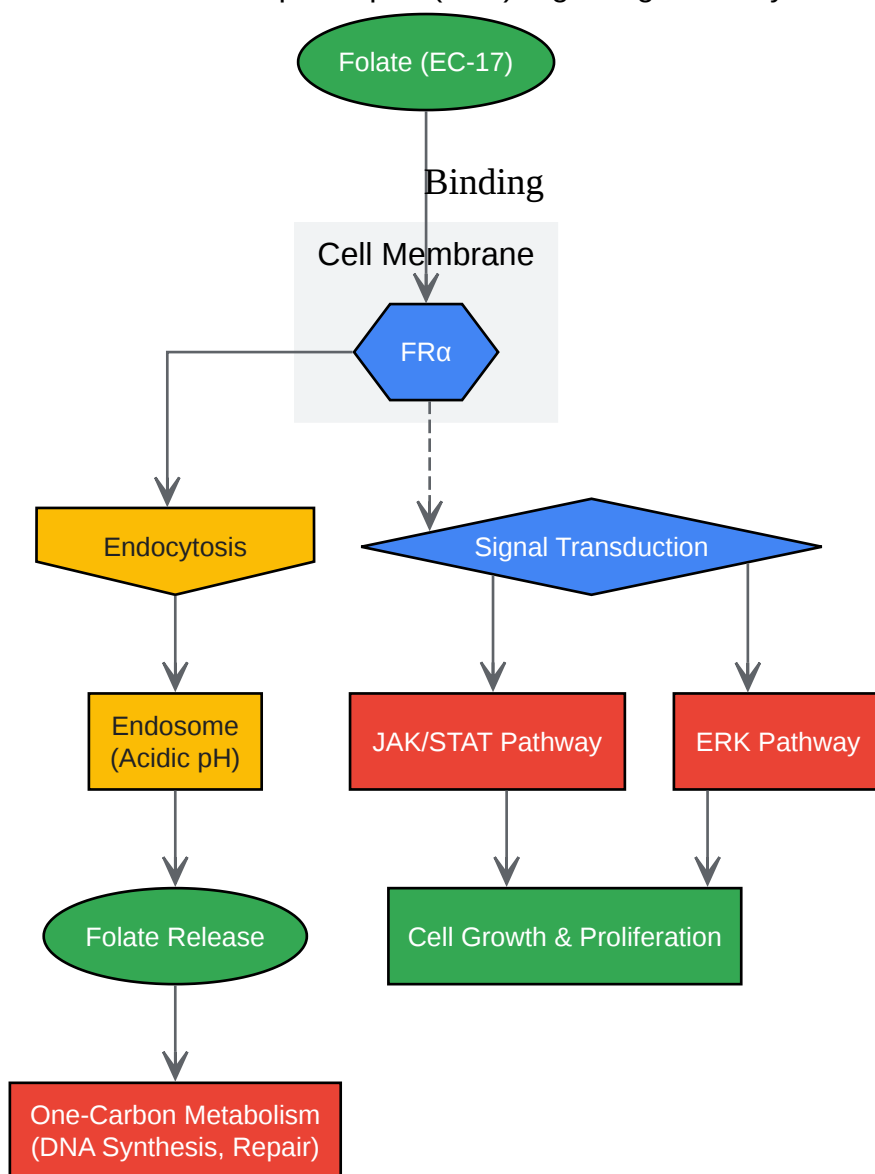
- **EC-17 disodium salt**
- 70% ice-cold ethanol
- Propidium Iodide (PI)
- RNase A
- Flow cytometer with a blue laser

Procedure:

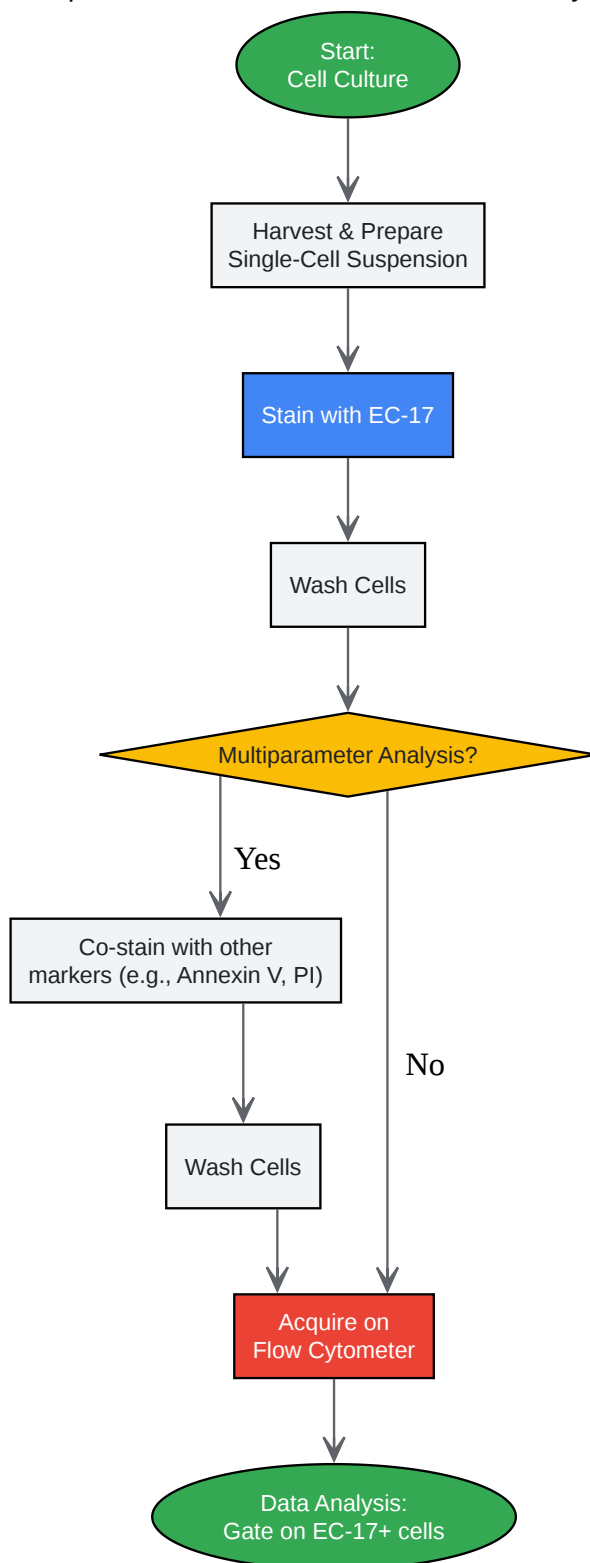
- **EC-17 Staining of Live Cells:**
 - Harvest and stain cells with EC-17 as described in Protocol 1, steps 1 and 2.
 - Wash the cells twice with PBS.
- **Fixation:**
 - Resuspend the cell pellet in 500 μ L of PBS.
 - While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate on ice for at least 30 minutes (or store at -20°C).
- **DNA Staining:**
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cells once with PBS.
 - Resuspend the cell pellet in 500 μ L of PI/RNase A staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- **Data Acquisition:**
 - Analyze on a flow cytometer.

- Use the FITC channel to gate on the EC-17 positive population.
- Analyze the PI signal (linear scale) of the EC-17 positive gate to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Folate Receptor Alpha (FR α) Signaling Pathway

General Experimental Workflow for EC-17 in Flow Cytometry

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References

- 1. biocompare.com [biocompare.com]
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Phone: (601) 213-4426

Email: info@benchchem.com